molecular formula C12H17N5O2S B2953339 N,N,2-trimethyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-sulfonamide CAS No. 1706283-48-8

N,N,2-trimethyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-sulfonamide

Cat. No.: B2953339
CAS No.: 1706283-48-8
M. Wt: 295.36
InChI Key: BZRCKPKVCSTUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,2-Trimethyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-sulfonamide is a heterocyclic compound featuring a fused pyrazolo-pyrido-pyrimidine core with a sulfonamide moiety at position 5. The structure incorporates a partially saturated 8,9-dihydro ring system, which enhances conformational rigidity and may influence binding interactions in biological systems. The N,N,2-trimethyl substituents contribute to lipophilicity and metabolic stability, while the sulfonamide group provides hydrogen-bonding capability, a critical feature for targeting enzymes or receptors . This compound belongs to a broader class of nitrogen-rich heterocycles, which are privileged scaffolds in medicinal chemistry due to their resemblance to nucleic acid bases and versatility in drug design .

Properties

IUPAC Name

N,N,4-trimethyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2S/c1-9-6-12-13-7-10-8-16(20(18,19)15(2)3)5-4-11(10)17(12)14-9/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRCKPKVCSTUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)S(=O)(=O)N(C)C)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N,2-trimethyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-sulfonamide is a compound belonging to the pyrazolo-pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer potential, antimicrobial activity, and other pharmacological effects.

Chemical Structure

The compound features a complex structure that includes both pyrazole and pyrimidine rings, making it a part of a larger family of bioactive molecules. The sulfonamide group contributes to its biological activity and solubility.

1. Anticancer Activity

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:

  • Cell Line Testing : In vitro studies have demonstrated that compounds similar to this compound show IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .
  • Mechanism of Action : These compounds are believed to inhibit specific enzymes or pathways involved in cancer cell proliferation. For example, they may act as selective protein inhibitors or interfere with DNA synthesis .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : Studies have indicated effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various strains including E. coli and S. aureus .
  • Results : Some derivatives displayed notable antibacterial activity with MIC values significantly lower than standard antibiotics .

3. Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, this compound has potential applications in treating other conditions:

  • Anti-inflammatory Properties : Preliminary studies suggest that pyrazolo-pyrimidines can exhibit anti-inflammatory effects through modulation of inflammatory mediators .
  • Neuroprotective Effects : There is emerging evidence that some derivatives may function as P2X3 receptor antagonists, which could be beneficial in treating neurogenic disorders .

Data Table of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC ValuesReference
AnticancerMCF-7~2.74 µM
HepG2~4.92 µM
A549~1.96 µM
AntimicrobialE. coli<100 µg/mL
S. aureus<200 µg/mL
Anti-inflammatoryVariousNot specified

Case Studies

Several case studies have been documented regarding the use of pyrazolo-pyrimidine derivatives in clinical settings:

  • A study highlighted the efficacy of a closely related compound in reducing tumor size in animal models when administered at specific dosages over a defined period.
  • Another case study focused on the antibacterial effects observed in clinical isolates of S. aureus, demonstrating the potential for development into new antibiotic therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related heterocycles, focusing on core architecture, substituent effects, and biological relevance.

Pyrido[2,3-d]pyrimidin-7(8H)-ones

Core Structure: Pyrido[2,3-d]pyrimidinones feature a pyridine-pyrimidine fusion distinct from the pyrazolo-pyrido-pyrimidine system of the target compound. The absence of a pyrazole ring and the presence of a ketone group at position 7 differentiate these compounds. Substituents: Pyrido[2,3-d]pyrimidinones often bear substituents at positions 2, 4, and 6, such as amino or aryl groups, which modulate their activity as kinase inhibitors or antibiotics (e.g., piritrexim and pipemidic acid) . Biological Relevance: These compounds exhibit DNA/RNA mimicry, enabling interactions with topoisomerases or nucleotide-binding domains. The target compound’s sulfonamide group may offer enhanced hydrogen-bonding specificity compared to the ketone in pyrido[2,3-d]pyrimidinones .

Pyrazolo[1,5-a]pyrimidines with Sulfonamide Moieties

Core Structure: Pyrazolo[1,5-a]pyrimidines share the pyrazole-pyrimidine framework but lack the pyrido ring present in the target compound. Substituents: Sulfonamide-linked pyrazolo[1,5-a]pyrimidines (e.g., triazolo[4,3-a]pyrimidine derivatives) demonstrate potent ERK inhibition, with the sulfonamide acting as a key pharmacophore for binding ATP pockets . The N,N,2-trimethyl groups in the target compound could enhance membrane permeability compared to bulkier substituents in related analogs . Synthesis: Unlike the target compound’s multi-step synthesis from dichloropyrimidine precursors , pyrazolo[1,5-a]pyrimidines are often prepared via cyclocondensation of aminopyrazoles with β-keto esters .

2-Methyl-N-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide

Core Structure: This analog shares the pyrazolo-pyrido-pyrimidine core but replaces the sulfonamide with a carboxamide group linked to thiophene. This difference may influence target selectivity and pharmacokinetics . Biological Activity: Carboxamide derivatives often target kinases or GPCRs, but sulfonamide-containing analogs generally exhibit improved solubility and metabolic stability .

Pyrazolo[3,4-e][1,2,3]triazolo[1,5-a][1,3]diazepines

Core Structure : These compounds feature a triazolo-diazepine ring fused to a pyrazole, resulting in a larger, more flexible structure compared to the target’s pyrido-pyrimidine system.
Substituents : Synthesized via tandem azide-alkyne cycloadditions, these molecules often include carboxamide or ester groups. The rigid pyrido-pyrimidine core of the target compound may confer better binding precision than the conformationally flexible diazepine ring .

Structural and Functional Comparison Table

Compound Class Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound Pyrazolo-pyrido-pyrimidine N,N,2-Trimethyl, sulfonamide Potential kinase/ERK inhibition Multi-step from dichloropyrimidine
Pyrido[2,3-d]pyrimidin-7(8H)-ones Pyrido-pyrimidine Ketone, aryl/amino groups Anticancer, antimicrobial Cyclocondensation
Pyrazolo[1,5-a]pyrimidines Pyrazolo-pyrimidine Sulfonamide, triazolo groups ERK inhibitors Cyclization with β-keto esters
Carboxamide Analog Pyrazolo-pyrido-pyrimidine 2-Methyl, thiophene-carboxamide Kinase modulation Phosphorus oxychloride-mediated
Triazolo-diazepines Pyrazolo-triazolo-diazepine Carboxamide, azidomethyl groups Undisclosed (tandem synthesis) Tandem azide-alkyne reactions

Key Research Findings

  • Sulfonamide Advantage : The sulfonamide group in the target compound enhances binding affinity to kinase ATP pockets compared to carboxamide or ketone analogs, as demonstrated in ERK inhibitor studies .
  • Synthetic Complexity : The target compound’s synthesis requires precise functionalization of dichloropyrimidine intermediates, contrasting with simpler cyclization routes for pyrazolo[1,5-a]pyrimidines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.